molecular formula C19H13FN4OS3 B2614305 1-((4-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223864-34-3

1-((4-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2614305
CAS No.: 1223864-34-3
M. Wt: 428.52
InChI Key: CPMOTUQHMBRLIY-UHFFFAOYSA-N
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Description

This compound belongs to the thieno-fused triazolopyrimidine class, characterized by a bicyclic core structure integrating thiophene and triazole rings. Its synthesis typically involves reactions of enaminones with sulfur-containing reagents, as seen in analogous thieno-pyrimidine derivatives . Key structural features include:

These structural attributes are hypothesized to influence its pharmacological profile, particularly in oncology or antimicrobial applications, as observed in related triazolopyrimidines .

Properties

IUPAC Name

12-[(4-fluorophenyl)methylsulfanyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4OS3/c20-13-5-3-12(4-6-13)11-28-19-22-21-18-23(10-14-2-1-8-26-14)17(25)16-15(24(18)19)7-9-27-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMOTUQHMBRLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (CAS Number: 1223864-34-3) is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure incorporates multiple heterocycles, which are known to exhibit a variety of pharmacological effects. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The compound has been synthesized through a series of reactions involving thiophene derivatives and triazole frameworks. The synthesis typically involves the reaction of appropriate thiol and halide precursors under controlled conditions to yield the desired thieno-triazole structure. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the structure and purity of the synthesized compound .

Antiviral Activity

Recent studies have indicated that compounds similar to 1-((4-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one exhibit significant antiviral properties. For instance, derivatives of thiazolidinones have shown efficacy against various viruses by inhibiting key viral enzymes such as RNA polymerases. The IC50 values for these compounds range from 0.26 μM to 0.35 μM against hepatitis C virus (HCV) NS5B polymerase, indicating strong antiviral potential .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that related triazole derivatives can inhibit cancer cell proliferation in vitro. For example, one study reported an IC50 value of 4.363 μM for a structurally similar compound against human colon cancer cells (HCT116), suggesting that 1-((4-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one may possess comparable anticancer activity .

Antibacterial and Antifungal Activity

The biological activity of this compound extends to antibacterial and antifungal properties as well. In vitro studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MICs) comparable to conventional antibiotics like ciprofloxacin and antifungals like ketoconazole. This broad-spectrum activity highlights the potential utility of these compounds in treating infections caused by resistant strains of bacteria and fungi .

The mechanisms underlying the biological activities of 1-((4-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one are likely multifaceted. The presence of the triazole moiety is known to interact with various biological targets, including enzymes involved in nucleic acid synthesis and metabolic pathways in pathogens. Molecular docking studies suggest that this compound can effectively bind to active sites on these enzymes, inhibiting their function and leading to reduced viral replication or cancer cell growth .

Case Studies

Several case studies have been conducted evaluating the biological activity of similar compounds:

StudyCompoundActivityIC50 Value
Thiazolidinone DerivativeAntiviral against HCV0.26 μM
Triazole DerivativeAnticancer (HCT116)4.363 μM
Triazole DerivativeAntibacterial (various strains)Varies

These studies underscore the promising nature of thieno-triazole compounds in drug development.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

Anticancer Activity

Recent studies have indicated that compounds similar to 1-((4-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one show promising anticancer properties.

Case Study : A series of thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines were synthesized and tested against various cancer cell lines including MDA-MB-231 and MCF-7. These compounds demonstrated IC50 values as low as 17.83 μM against MCF-7 cells when compared to standard treatments like Cisplatin .

Antimicrobial Activity

Compounds with similar structural motifs have shown significant antimicrobial activity.

Research Findings : Studies indicate that certain derivatives exhibit significant inhibition against various bacterial strains. The presence of the thioether group in the structure enhances this activity by improving membrane permeability .

Enzyme Inhibition

The compound may also function as an enzyme inhibitor.

α-Glucosidase Inhibition : Similar compounds have been reported to inhibit α-glucosidase effectively. This action is critical for managing postprandial glucose levels in diabetic patients .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for developing more effective derivatives. The presence of specific functional groups such as the fluorobenzyl thioether has been linked to enhanced biological activity due to increased lipophilicity and improved binding interactions with target enzymes or receptors .

Summary of Biological Activities

Activity TypeDescription
AnticancerExhibits significant cytotoxicity against cancer cell lines (e.g., MCF-7)
AntimicrobialShows inhibition against bacterial strains; enhanced by thioether group
Enzyme InhibitionEffective against α-glucosidase; potential for diabetes management

Chemical Reactions Analysis

Functional Group Reactivity

  • Thioether Groups :

    • Oxidation : Conversion to sulfones (S→SO₂) via oxidizing agents like H₂O₂ .

    • Nucleophilic Substitution : Replacement of thioether with nucleophiles (e.g., amines) .

  • Triazolopyrimidine Core :

    • Coupling Reactions : Cross-coupling (e.g., Suzuki) at aromatic positions .

    • Ring-Opening : Under acidic/basic conditions, leading to degradation .

Example Reaction Mechanisms

Sulfur oxidation :

R-SR’+H2O2R-SO2R’+H2O\text{R-SR'} + \text{H}_2\text{O}_2 \rightarrow \text{R-SO}_2\text{R'} + \text{H}_2\text{O}

Nucleophilic substitution :

R-SR’+NuR-NuR’+S2\text{R-SR'} + \text{Nu}^- \rightarrow \text{R-NuR'} + \text{S}^2-

Spectroscopic Methods

Technique Key Observations
IR Absorption at ~1680 cm⁻¹ (C=O), ~3300 cm⁻¹ (NH) .
¹H NMR Singlet at ~7.5 ppm (triazolo proton), multiplets for aromatic protons .
¹³C NMR Signals at ~132 ppm (triazolo CH), ~166 ppm (C=O) .
Mass Spec Molecular ion peak matching calculated mass .

Biological Activity Insights

While direct data on this compound is limited, related triazolopyrimidines exhibit:

  • Anticancer activity : IC₅₀ values in μM ranges against MCF-7, HCT-116 cell lines .

  • Enzyme inhibition : EGFR and CDK-2 inhibition (e.g., IC₅₀ = 19.6 nM for EGFR) .

Challenges and Gaps

  • Scarcity of direct data : No explicit reaction profiles for this exact structure in reviewed literature .

  • Functional group interference : Dense heterocyclic structure may hinder selective reactions .

  • Scale-up limitations : Complex multi-step syntheses reduce practicality for bulk production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

A comparative analysis of substituents and core modifications is critical for understanding structure-activity relationships (SAR):

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Thieno[2,3-e]triazolo[4,3-a]pyrimidine 4-Fluorobenzylthio, Thiophen-2-ylmethyl Under investigation
1-Isopropyl-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidin-5(4H)-one Benzo(b)thieno-triazolopyrimidine Isopropyl, 4-Methylphenyl Anticancer (comparable to standards)
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones Pyrido-triazolopyrimidine Arylprop-2-en-1-one derivatives Antitumor (MCF-7, HepG2 cells)
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Thiazolo-pyrimidine 4-Methoxyphenyl, Chlorophenyl Not reported

Key Observations :

  • Substituent Impact: Fluorinated benzyl groups (target compound) may improve blood-brain barrier penetration compared to non-fluorinated analogs like the 4-methylphenyl derivatives in .
  • Thiophene vs. Pyridine : The pyrido-triazolopyrimidines () demonstrate higher polarity due to the pyridine ring, possibly reducing cell membrane permeability relative to the thiophene-containing target compound .

Q & A

Q. Yield vs. Purity Trade-off :

MethodPurity (%)Yield (%)
Column95–9870–80
Prep-HPLC>9950–60

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